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Executive Summary

18-Methoxycoronaridine (18-MC), also known as zolunicant, is a synthetic derivative of the
psychoactive alkaloid ibogaine.[1][2] It was developed in 1996 by researchers Stanley D. Glick
and Martin E. Kuehne and their respective teams to retain the anti-addictive properties of
ibogaine while eliminating its hallucinogenic, cardiotoxic, and other adverse effects.[1][2][3]
Preclinical studies have consistently demonstrated 18-MC's efficacy in reducing the self-
administration of a wide range of substances of abuse, including opioids, stimulants, nicotine,
and alcohol.[4][5] Its primary mechanism of action is the selective antagonism of a3[34 nicotinic
acetylcholine receptors (NnAChRs), which modulates the brain's reward pathways.[4][6][7]
Having a favorable safety profile and promising preclinical data, 18-MC has progressed into
clinical trials, positioning it as a significant candidate for the treatment of substance use
disorders.[7][8]

Introduction: The Quest for Safer Anti-Addiction
Therapeutics
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Substance use disorders (SUDs) pose a formidable global health challenge, necessitating the
development of novel pharmacotherapies with improved efficacy and safety. The naturally
occurring alkaloid ibogaine has shown promise in treating addiction but is hampered by
significant safety concerns, including hallucinogenic effects, tremors, and cardiotoxicity.[4][9]
This created a clear rationale for developing a safer analog that could separate the anti-
addictive efficacy from these hazardous side effects. 18-Methoxycoronaridine (18-MC) was
engineered specifically to meet this need, emerging from a program designed to create
structural variants of iboga alkaloids with a better therapeutic index.[5][10]

Discovery and Development Rationale

18-MC was invented in 1996 through a collaboration between the research team of
pharmacologist Stanley D. Glick at Albany Medical College and the chemists Upul K.
Bandarage and Martin E. Kuehne at the University of Vermont.[2] The development was
spurred by findings that other ibogaine analogs, like coronaridine, possessed anti-addictive
properties.[3][10] The goal was to create a congener that would not cause tremors or Purkinje
cell damage, side effects observed with high doses of ibogaine.[4][5] 18-MC was identified as
the most promising compound, demonstrating efficacy in reducing self-administration of
morphine, cocaine, methamphetamine, nicotine, and alcohol in rat models, without affecting the
intake of non-drug reinforcers like water.[4][5][11]

Synthesis of (+)-18-Methoxycoronaridine

The therapeutically active enantiomer, (+)-18-methoxycoronaridine, is produced via a chemical
resolution process. This method involves reacting the racemic free base with a chiral resolving
agent, such as (S)-(+)-camphorsulfonyl chloride, to form diastereomeric sulfonamides. These
diastereomers can then be separated using chromatography. The final step involves the
removal of the chiral auxiliary to yield the enantiomerically pure (+)-18-MC.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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